molecular formula C14H19FO4S B7405320 (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate

(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate

Cat. No.: B7405320
M. Wt: 302.36 g/mol
InChI Key: IOAGCAKGHFFTAB-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is an organic compound that features a fluoro-substituted aromatic ring and an oxane (tetrahydropyran) ring connected via an ethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted aromatic compound and introduce the ethanesulfonate group through a sulfonation reaction. The oxane ring can be introduced via a nucleophilic substitution reaction, where the ethanesulfonate group acts as a leaving group, allowing the oxane ring to attach to the aromatic system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The ethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is used as a building block for the synthesis of more complex molecules

Biology

The compound may be used in biological research to study the effects of fluoro-substituted aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluoro group can enhance the bioactivity and metabolic stability of drug candidates.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the oxane ring can influence the compound’s overall conformation and stability. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate: shares similarities with other fluoro-substituted aromatic compounds and oxane-containing molecules.

    This compound: can be compared to compounds like (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonamide and (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonic acid.

Uniqueness

The uniqueness of this compound lies in its combination of a fluoro-substituted aromatic ring and an oxane ring connected via an ethanesulfonate group. This structure imparts distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO4S/c1-11-4-5-13(15)14(9-11)19-20(16,17)8-6-12-3-2-7-18-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAGCAKGHFFTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OS(=O)(=O)CCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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